6-({7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl}oxy)-N-methylnaphthalene-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of AL3810 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . the compound is designed to be orally bioavailable, indicating that its synthesis likely involves optimizing its pharmacokinetic properties .
Chemical Reactions Analysis
AL3810 undergoes various chemical reactions, primarily involving its interaction with multiple tyrosine kinases. It inhibits the autophosphorylation of vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor β, and fibroblast growth factor receptor 1 in endothelial cells . The compound’s inhibitory activity is evaluated using enzyme-linked immunosorbent assay (ELISA) and other biochemical assays . Major products formed from these reactions include phosphorylated and non-phosphorylated forms of the target kinases .
Scientific Research Applications
AL3810 has been extensively studied for its anti-angiogenic and anti-tumor properties. It has shown significant efficacy in preclinical models of various cancers, including thyroid cancer, hepatocellular carcinoma, and nasopharyngeal carcinoma . The compound has demonstrated the ability to inhibit tumor growth, reduce microvessel density, and induce apoptosis in cancer cells . Additionally, AL3810 has been evaluated in combination with other therapeutic agents, such as PI3Kα inhibitors, to enhance its anti-tumor efficacy .
Mechanism of Action
AL3810 exerts its effects by inhibiting multiple tyrosine kinases involved in angiogenesis and tumor growth. It targets vascular endothelial growth factor receptors 1-3, fibroblast growth factor receptors 1-3, and platelet-derived growth factor receptors α/β . By blocking these pathways, AL3810 effectively reduces the proliferation and migration of endothelial cells, leading to decreased angiogenesis and tumor growth . The compound also induces apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival .
Comparison with Similar Compounds
AL3810 is similar to other multi-target tyrosine kinase inhibitors, such as sorafenib, regorafenib, lenvatinib, and cabozantinib . AL3810 has shown superior potency against fibroblast growth factor receptors compared to sorafenib . Additionally, AL3810’s ability to target multiple angiogenic pathways simultaneously may provide an advantage in overcoming resistance to single-target therapies . The unique combination of targets and its oral bioavailability make AL3810 a promising candidate for further clinical development .
References
Properties
CAS No. |
1058137-84-0 |
---|---|
Molecular Formula |
C26H26ClN3O4 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
[1-[[6-methoxy-4-[5-(methylcarbamoyl)naphthalen-2-yl]oxyquinolin-7-yl]oxymethyl]cyclopropyl]azanium;chloride |
InChI |
InChI=1S/C26H25N3O4.ClH/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26;/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30);1H |
InChI Key |
QHPVWTJTATVJBR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)[NH3+])OC.[Cl-] |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.